molecular formula C11H16ClN B2787983 (2-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride CAS No. 2418706-79-1

(2-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride

Cat. No.: B2787983
CAS No.: 2418706-79-1
M. Wt: 197.71
InChI Key: ROKLBHVVKCBOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride: is a chemical compound with the molecular formula C11H16ClN . It is known for its unique structure, which includes a cyclopropyl group attached to a methylphenyl ring, and is commonly used in various scientific research applications.

Preparation Methods

The synthesis of (2-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride typically involves several steps:

Chemical Reactions Analysis

(2-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

When compared to similar compounds, (2-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride stands out due to its unique structure and properties:

Properties

IUPAC Name

(2-cyclopropyl-4-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-2-3-10(7-12)11(6-8)9-4-5-9;/h2-3,6,9H,4-5,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKLBHVVKCBOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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